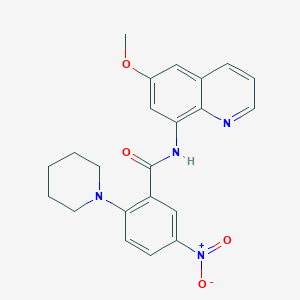![molecular formula C23H27NO4 B4959526 methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is a chemical compound commonly known as MPHC. It is a psychoactive drug and a potent dopamine reuptake inhibitor. This chemical compound has been widely researched for its potential therapeutic applications in treating various mental health disorders, including addiction, depression, and schizophrenia. In
Applications De Recherche Scientifique
MPHC has been extensively studied for its potential therapeutic applications in treating mental health disorders. It has been shown to have a potent dopamine reuptake inhibitory effect, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
Mécanisme D'action
MPHC exerts its pharmacological effects by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
Biochemical and Physiological Effects
MPHC has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help alleviate symptoms of addiction, depression, and schizophrenia. Additionally, MPHC has been found to have a neuroprotective effect, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPHC in lab experiments is its potent dopamine reuptake inhibitory effect, which can help researchers study the role of dopamine in various mental health disorders. Additionally, MPHC has been found to have a neuroprotective effect, which may make it useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using MPHC in lab experiments is its potential for abuse, which may make it difficult to obtain regulatory approval for its use in research.
Orientations Futures
There are several future directions for research on MPHC. One area of focus is the development of new therapeutic applications for MPHC, particularly in the treatment of addiction, depression, and schizophrenia. Additionally, researchers are interested in studying the potential neuroprotective effects of MPHC in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of MPHC, particularly with regard to its potential for abuse and addiction.
Conclusion
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in treating various mental health disorders. It has been found to have a wide range of biochemical and physiological effects, including an increase in dopamine levels in the brain and a neuroprotective effect. While there are advantages to using MPHC in lab experiments, there are also limitations, particularly with regard to its potential for abuse. Future research on MPHC will focus on developing new therapeutic applications, studying its potential neuroprotective effects, and further investigating its safety and efficacy.
Méthodes De Synthèse
The synthesis of MPHC involves the reaction of benzoic acid with piperidine, followed by the addition of 4-(hydroxymethyl)-4-(2-phenylethyl)phenol. The resulting product is then treated with methyl iodide to yield MPHC. This process is typically carried out in a laboratory setting and requires specialized equipment and expertise.
Propriétés
IUPAC Name |
methyl 3-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-28-22(27)20-9-5-8-19(16-20)21(26)24-14-12-23(17-25,13-15-24)11-10-18-6-3-2-4-7-18/h2-9,16,25H,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAYMWHUDNHSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]carbonyl}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

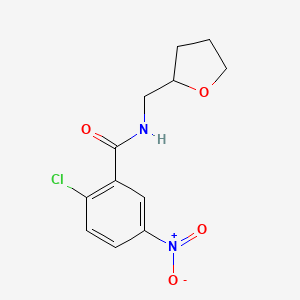
![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)
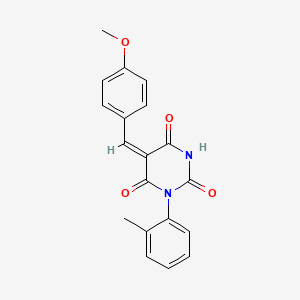
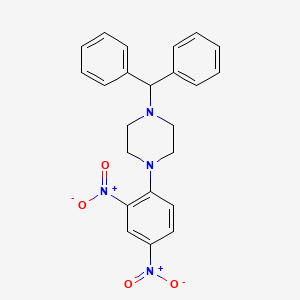
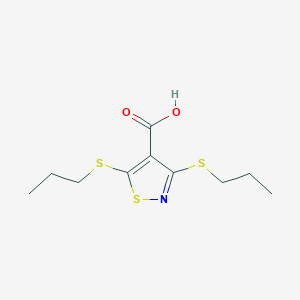
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
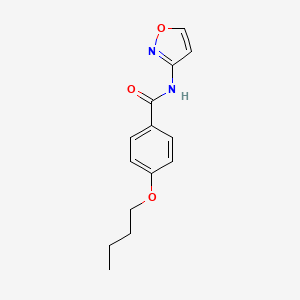
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)
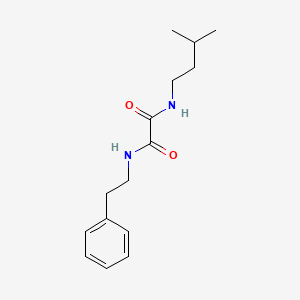
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
